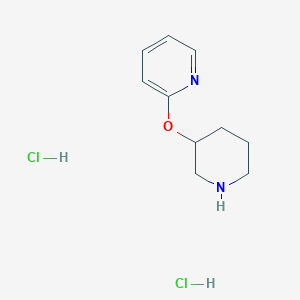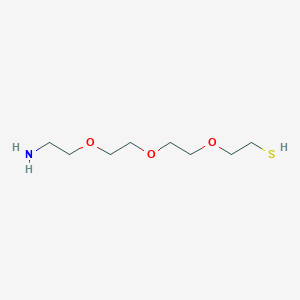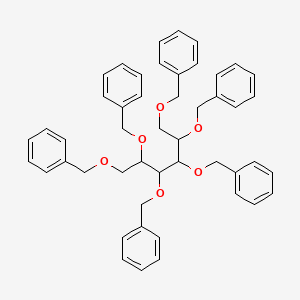
1,2,3,4,5,6-Hexabenzyloxy-hexane
Übersicht
Beschreibung
1,2,3,4,5,6-Hexabenzyloxy-hexane is a chemical compound with the molecular formula C48H50O6 and a molecular weight of 722.91 g/mol . It is characterized by the presence of six benzyloxy groups attached to a hexane backbone. This compound is often used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexabenzyloxy-hexane can be synthesized through the reaction of D-Mannitol with powdered potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) in dimethyl sulfoxide (DMSO). The mixture is stirred at room temperature for one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexabenzyloxy-hexane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding hexane derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce hexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexabenzyloxy-hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexabenzyloxy-hexane involves its ability to undergo various chemical transformations due to the presence of benzyloxy groups. These groups can participate in oxidation, reduction, and substitution reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylbenzene: A hydrocarbon with six methyl groups attached to a benzene ring.
Hexanitrobenzene: A compound with six nitro groups attached to a benzene ring.
1,3,5-Triamino-2,4,6-trinitrobenzene: A compound with three amino and three nitro groups attached to a benzene ring.
Uniqueness
1,2,3,4,5,6-Hexabenzyloxy-hexane is unique due to the presence of six benzyloxy groups attached to a hexane backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
IUPAC Name |
1,2,4,5,6-pentakis(phenylmethoxy)hexan-3-yloxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O6/c1-7-19-39(20-8-1)31-49-37-45(51-33-41-23-11-3-12-24-41)47(53-35-43-27-15-5-16-28-43)48(54-36-44-29-17-6-18-30-44)46(52-34-42-25-13-4-14-26-42)38-50-32-40-21-9-2-10-22-40/h1-30,45-48H,31-38H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGRNWBGOKXECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



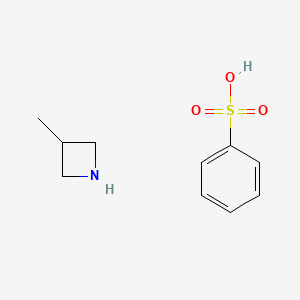
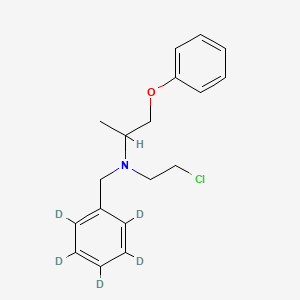
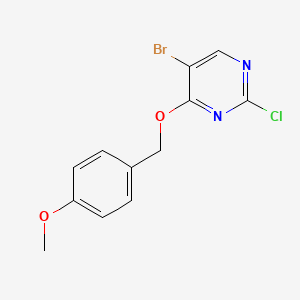
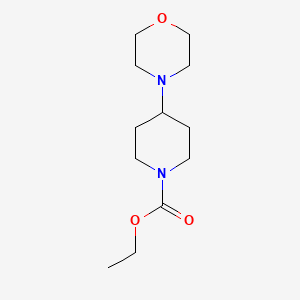


![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3089045.png)




